
2-(2-Nitrophenoxy)phenol
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Overview
Description
2-(2-Nitrophenoxy)phenol is a nitroaromatic compound featuring a phenol core substituted with a 2-nitrophenoxy group. The nitro (-NO₂) and phenoxy (-O-C₆H₄-) groups confer unique reactivity, making it a candidate for pharmaceutical intermediates and materials science. Nitrophenolic compounds generally exhibit moderate solubility in polar solvents and stability under ambient conditions, though toxicity and handling precautions are critical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrophenol with phenol in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the phenoxy linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenoxyphenol
Substitution: Brominated phenoxyphenol derivatives
Scientific Research Applications
2-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Antimicrobial Action: The compound’s phenolic structure allows it to disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-(2-Nitrophenoxy)phenol with structurally related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
---|---|---|---|---|
This compound* | C₁₂H₉NO₄ | 231.20 | -OH, -O-C₆H₃(NO₂)- | Not Available |
2-Nitrophenol (o-Nitrophenol) | C₆H₅NO₃ | 139.11 | -OH, -NO₂ (ortho) | 88-75-5 |
5-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.13 | -OH, -NO₂, -OCH₃ (para to -NO₂) | Not Available |
Phenol, 2-(trifluoromethyl) | C₇H₅F₃O | 162.11 | -OH, -CF₃ (ortho) | 444-30-4 |
(R)-2-((2-Nitrophenoxy)methyl)oxirane | C₉H₉NO₄ | 195.17 | Epoxide ring, -O-C₆H₃(NO₂)- | 345975-15-7 |
Key Observations:
- Electron-Withdrawing Effects: The nitro group in this compound enhances acidity compared to non-nitrated phenols like 2-(trifluoromethyl)phenol .
- Steric Hindrance: The ortho-substituted nitrophenoxy group may reduce reactivity in electrophilic substitution reactions compared to para-substituted analogs (e.g., 5-Methoxy-2-nitrophenol) .
Properties
CAS No. |
54291-84-8 |
---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H |
InChI Key |
OMBYKEPTUBYZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O |
Origin of Product |
United States |
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